molecular formula C15H14ClNO4S B5784763 ethyl 2-chloro-5-[(phenylsulfonyl)amino]benzoate

ethyl 2-chloro-5-[(phenylsulfonyl)amino]benzoate

Cat. No. B5784763
M. Wt: 339.8 g/mol
InChI Key: UXEVORTWDNCVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-chloro-5-[(phenylsulfonyl)amino]benzoate is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.83 g/mol.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5-[(phenylsulfonyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and bacterial proliferation. It has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that ethyl 2-chloro-5-[(phenylsulfonyl)amino]benzoate can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the growth of certain bacterial strains. It has also been found to improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 2-chloro-5-[(phenylsulfonyl)amino]benzoate in lab experiments is its ability to selectively target certain enzymes and signaling pathways, which can help to elucidate the underlying mechanisms of various biological processes. However, its relatively high cost and limited availability may limit its widespread use in research.

Future Directions

There are several potential future directions for research on ethyl 2-chloro-5-[(phenylsulfonyl)amino]benzoate. One area of interest is its potential use in the development of new anti-inflammatory and anti-tumor drugs. Another area of research is its potential use in the treatment of neurological disorders, particularly those involving the modulation of neurotransmitter activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
In conclusion, ethyl 2-chloro-5-[(phenylsulfonyl)amino]benzoate is a promising compound with a wide range of potential applications in scientific research. Its unique properties make it a valuable tool for studying various biological processes and developing new drugs. Further research is needed to fully understand its mechanism of action and potential uses.

Synthesis Methods

The synthesis of ethyl 2-chloro-5-[(phenylsulfonyl)amino]benzoate is a multi-step process that involves the reaction of 2-chloro-5-nitrobenzoic acid with phenylsulfonyl chloride, followed by reduction with iron powder and subsequent reaction with ethyl chloroformate. The final product is obtained through recrystallization from a suitable solvent.

Scientific Research Applications

Ethyl 2-chloro-5-[(phenylsulfonyl)amino]benzoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

ethyl 5-(benzenesulfonamido)-2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-2-21-15(18)13-10-11(8-9-14(13)16)17-22(19,20)12-6-4-3-5-7-12/h3-10,17H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEVORTWDNCVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-5-[(phenylsulfonyl)amino]benzoate

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